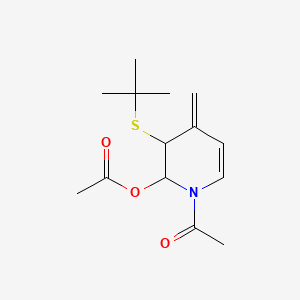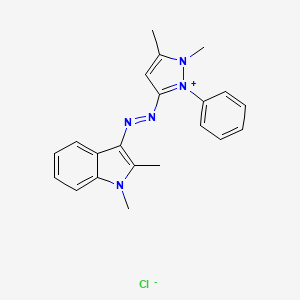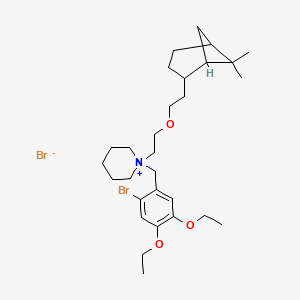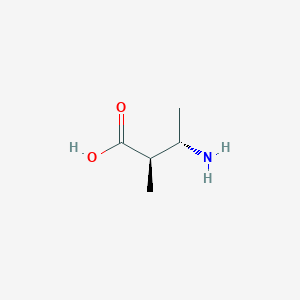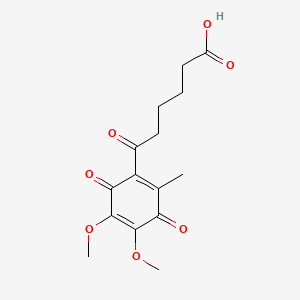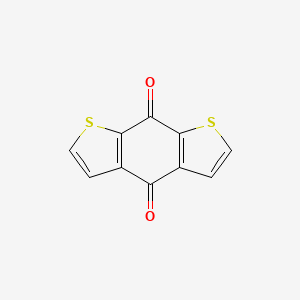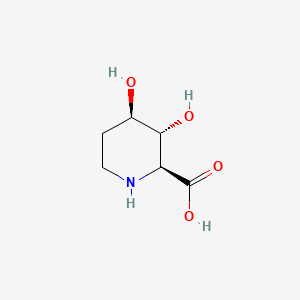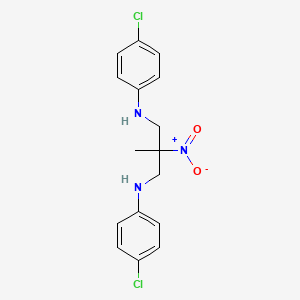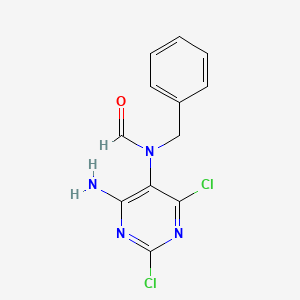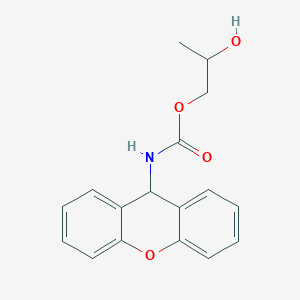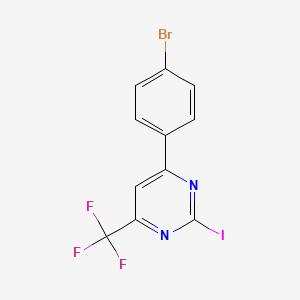
2-Mercaptoethyl palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercaptoethyl palmitate, also known as 2-sulfanylethyl hexadecanoate, is an organic compound with the molecular formula C18H36O2S. It is a derivative of palmitic acid, where the hydroxyl group of the acid is replaced by a 2-mercaptoethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Mercaptoethyl palmitate can be synthesized through the esterification of palmitic acid with 2-mercaptoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using packed bed reactors or other advanced reactor designs. These methods aim to optimize yield and purity while minimizing reaction time and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2-Mercaptoethyl palmitate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, esters.
Aplicaciones Científicas De Investigación
2-Mercaptoethyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular signaling and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants
Mecanismo De Acción
The mechanism of action of 2-mercaptoethyl palmitate involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. This interaction can modulate cellular signaling pathways and influence biological processes such as inflammation and oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Mercaptoethyl oleate
- 2-Mercaptoethyl stearate
- 2-Mercaptoethyl myristate
Uniqueness
2-Mercaptoethyl palmitate is unique due to its specific fatty acid chain length (palmitic acid) and the presence of a thiol group. This combination imparts distinct chemical and biological properties, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
30093-91-5 |
|---|---|
Fórmula molecular |
C18H36O2S |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
2-sulfanylethyl hexadecanoate |
InChI |
InChI=1S/C18H36O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)20-16-17-21/h21H,2-17H2,1H3 |
Clave InChI |
JNHUZSVMIPOGQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


